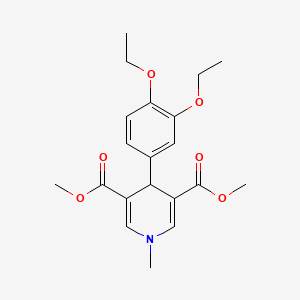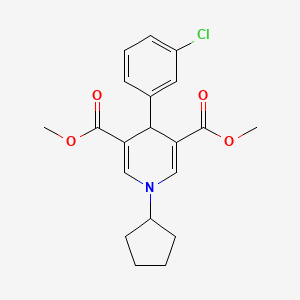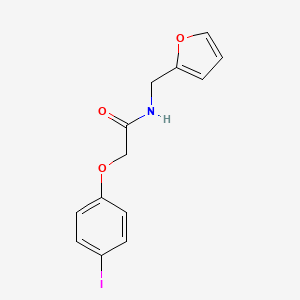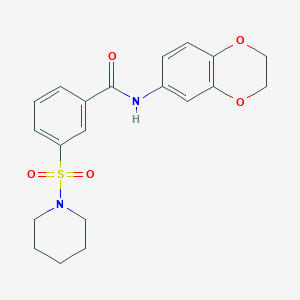![molecular formula C21H23NO6 B3505428 dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate](/img/structure/B3505428.png)
dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate
Descripción general
Descripción
Dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate, also known as DMTPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMTPA is a derivative of terephthalic acid and is commonly used as a fluorescent probe for imaging and detection purposes. In
Mecanismo De Acción
Dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate works by binding to specific biological molecules and emitting fluorescence upon excitation with light. The binding specificity of dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate can be controlled by modifying the chemical structure of the probe. dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate has a high quantum yield and is photostable, making it an ideal probe for long-term imaging experiments.
Biochemical and Physiological Effects:
dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate is a non-toxic compound and does not have any known harmful effects on cells or organisms. It is rapidly metabolized and excreted from the body, making it a safe probe for in vivo imaging experiments. However, it is important to note that dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate may interfere with the function of certain biological molecules, such as enzymes, if used in high concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate has several advantages over other fluorescent probes, including its high quantum yield, photostability, and binding specificity. However, it also has some limitations, such as its susceptibility to quenching by certain molecules and its potential interference with enzyme function at high concentrations.
Direcciones Futuras
There are several future directions for the use of dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate in scientific research. One potential application is in the development of new imaging techniques that can detect the presence of dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate with high sensitivity and specificity. Another direction is the modification of dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate to enhance its binding specificity for specific biological molecules. Additionally, dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate can be used in combination with other probes to study complex cellular processes and interactions.
Aplicaciones Científicas De Investigación
Dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate has been extensively used in scientific research as a fluorescent probe for imaging and detection purposes. It has been used to detect the presence of various biological molecules, including proteins, DNA, and RNA. dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate has also been used to study the dynamics of cellular processes, such as endocytosis and exocytosis.
Propiedades
IUPAC Name |
dimethyl 2-[[2-(2,4,5-trimethylphenoxy)acetyl]amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-12-8-14(3)18(9-13(12)2)28-11-19(23)22-17-10-15(20(24)26-4)6-7-16(17)21(25)27-5/h6-10H,11H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBNCAAHCOULKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B3505346.png)
![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3505350.png)


![N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B3505375.png)



![3-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B3505389.png)
![6-isobutyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B3505394.png)
![methyl 4-chloro-3-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3505413.png)
![3-(5-{[(benzylthio)acetyl]amino}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid](/img/structure/B3505425.png)
![3-[(dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B3505431.png)
